2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a chloroaniline group and a nitrophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromoanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a bromo group instead of a chloro group.
2-(4-Methoxyanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a methoxy group instead of a chloro group.
2-(4-Fluoroanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both a chloroaniline and a nitrophenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
74620-65-8 |
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Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-(4-chloroanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-5-12(6-4-11)16-9-14(18)10-1-7-13(8-2-10)17(19)20/h1-8,16H,9H2 |
InChI Key |
CCWZHCBKGWKJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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